molecular formula C10H11F2NO B1489018 1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol CAS No. 1344288-99-8

1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol

Cat. No. B1489018
CAS RN: 1344288-99-8
M. Wt: 199.2 g/mol
InChI Key: NRIIWZBOKMBUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)methylazetidin-3-ol, also known as 1-Difluoromethylazetidin-3-ol and abbreviated as 1-DFMA, is a synthetic molecule used in a variety of scientific research applications. It is primarily used in organic synthesis and as a useful intermediate for the synthesis of a variety of other compounds. 1-DFMA has also been used in the study of biochemical and physiological processes, and has been found to possess a variety of unique properties that make it a valuable tool for laboratory experiments.

Scientific Research Applications

1-DFMA has been used in a variety of scientific research applications, including organic synthesis, the study of biochemical and physiological processes, and as a useful intermediate for the synthesis of a variety of other compounds. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antiviral agents. Additionally, 1-DFMA has been used in the study of enzyme kinetics and in the study of receptor-ligand interactions.

Mechanism of Action

1-DFMA is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can then act on post-synaptic receptors to produce a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-DFMA are largely due to its inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can then act on post-synaptic receptors to produce a variety of effects, including increased alertness, improved cognitive function, improved muscle coordination, and increased heart rate.

Advantages and Limitations for Lab Experiments

1-DFMA has been found to be a useful tool for laboratory experiments due to its ability to inhibit acetylcholinesterase. This inhibition can be used to study the effects of acetylcholine on a variety of physiological processes. Additionally, 1-DFMA is relatively stable and has a low toxicity, making it a safe and effective tool for laboratory experiments. However, 1-DFMA is not without its limitations. It is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, its potency can vary depending on the concentration and pH of the solution, making it difficult to accurately measure its effects.

Future Directions

The future directions for the use of 1-DFMA are numerous, and include the development of new pharmaceuticals, the study of enzyme kinetics, and the study of receptor-ligand interactions. Additionally, 1-DFMA could be used to study the effects of acetylcholine on a variety of physiological processes, including learning and memory, as well as the effects of acetylcholine on the cardiovascular system. Additionally, 1-DFMA could be used to study the effects of acetylcholine on the endocrine system, and could be used to develop new treatments for a variety of diseases and disorders. Finally, 1-DFMA could be used to study the effects of acetylcholine on the immune system, and could be used to develop new treatments for a variety of autoimmune diseases.

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-1-2-10(12)7(3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIIWZBOKMBUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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